- Total synthesis of (±)-camphorataimides and (±)-himanimides by NaBH4/Ni(OAc)2 or Zn/AcOH stereoselective reduction, Tetrahedron, 2008, 64(19), 4347-4353
Cas no 91026-00-5 (1-Benzyl-3,4-dibromopyrrole-2,5-dione)
91026-00-5 structure
Product Name:1-Benzyl-3,4-dibromopyrrole-2,5-dione
Numero CAS:91026-00-5
MF:C11H7Br2NO2
MW:344.986781358719
MDL:MFCD03427193
CID:799124
PubChem ID:24879697
Update Time:2025-06-07
1-Benzyl-3,4-dibromopyrrole-2,5-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrrole-2,5-dione,3,4-dibromo-1-(phenylmethyl)-
- 1-benzyl-3,4-dibromo-1H-pyrrole-2,5-dione
- 1-benzyl-3,4-dibromopyrrole-2,5-dione
- N-BENZYL-2,3-DIBROMMALEIMID
- N-Benzyl-2,3-dibroMoMaleiMide
- 3,4-Dibromo-1-(phenylmethyl)-1H-pyrrole-2,5-dione (ACI)
- 1-Benzyl-3,4-dibromo-2,5-dihydro-1H-pyrrole-2,5-dione
- 91026-00-5
- 1H-Pyrrole-2,5-dione, 3,4-dibromo-1-(phenylmethyl)-
- DZYLZHRCCNTQCS-UHFFFAOYSA-N
- MFCD03427193
- N-BENZYL-2 3-DIBROMOMALEIMIDE 97
- CS-0035450
- N-BENZYL-2,3-DIBROMOMALEIMIDE, 97%
- AS-39476
- DTXSID80392657
- AKOS015889375
- SCHEMBL3065646
- DA-01160
- N-Benzyl-2,3-dibromomaleimide,97%
- 1-Benzyl-3,4-dibromopyrrole-2,5-dione
-
- MDL: MFCD03427193
- Inchi: 1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2
- Chiave InChI: DZYLZHRCCNTQCS-UHFFFAOYSA-N
- Sorrisi: O=C1N(CC2C=CC=CC=2)C(=O)C(Br)=C1Br
Proprietà calcolate
- Massa esatta: 344.882
- Massa monoisotopica: 342.884
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 2
- Complessità: 335
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 2.8
- Superficie polare topologica: 37.4A^2
Proprietà sperimentali
- Colore/forma: Cristalli giallo chiaro
- Punto di fusione: 117-120 °C (lit.)
- PSA: 37.38000
- LogP: 2.49470
1-Benzyl-3,4-dibromopyrrole-2,5-dione Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H314-H317
- Dichiarazione di avvertimento: P280-P305+P351+P338-P310
- Numero di trasporto dei materiali pericolosi:UN 1759 8 / PGII
- WGK Germania:3
- Codice categoria di pericolo: 34-43
- Istruzioni di sicurezza: 26-36/37/39-45
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:8
- PackingGroup:Ⅱ
- Condizioni di conservazione:(BD336249)
1-Benzyl-3,4-dibromopyrrole-2,5-dione Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019141330-5g |
N-benzyl-2,3-dibromomaleimide |
91026-00-5 | 95% | 5g |
$343.00 | 2023-08-31 | |
| Alichem | A019141330-25g |
N-benzyl-2,3-dibromomaleimide |
91026-00-5 | 95% | 25g |
$1071.00 | 2023-08-31 | |
| Ambeed | A174714-100mg |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 100mg |
$22.0 | 2025-04-15 | |
| Ambeed | A174714-250mg |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 250mg |
$34.0 | 2025-04-15 | |
| Ambeed | A174714-1g |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 1g |
$82.0 | 2025-04-15 | |
| Ambeed | A174714-5g |
1-Benzyl-3,4-dibromo-1H-pyrrole-2,5-dione |
91026-00-5 | 98+% | 5g |
$285.0 | 2025-04-15 | |
| abcr | AB454814-1 g |
N-Benzyl-2,3-dibromomaleimide; . |
91026-00-5 | 1g |
€162.30 | 2023-07-18 | ||
| abcr | AB454814-5 g |
N-Benzyl-2,3-dibromomaleimide; . |
91026-00-5 | 5g |
€406.70 | 2023-07-18 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 557781-5G |
1-Benzyl-3,4-dibromopyrrole-2,5-dione |
91026-00-5 | 97% | 5G |
¥3999.36 | 2022-02-24 | |
| eNovation Chemicals LLC | D767687-5g |
N-Benzyl-2,3-dibromomaleimide |
91026-00-5 | 95% | 5g |
$265 | 2024-06-07 |
1-Benzyl-3,4-dibromopyrrole-2,5-dione Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Solvents: Acetic acid ; 10 min, rt; 2 h, reflux; reflux → rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone
Riferimento
- Synthesis of the aromatic and monosaccharide moieties of staurosporine, Journal of Organic Chemistry, 1987, 52(7), 1177-85
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Palladium Solvents: o-Xylene ; 30 h, 150 °C
Riferimento
- Scalable preparation of stable and reusable silica supported palladium nanoparticles as catalysts for N-alkylation of amines with alcohols, Journal of Catalysis, 2020, 382, 141-149
Metodo di produzione 4
Condizioni di reazione
1.1 Solvents: Acetic acid ; cooled; overnight, reflux
Riferimento
- Development of antiproliferative phenylmaleimides that activate the unfolded protein response, Bioorganic & Medicinal Chemistry, 2010, 18(12), 4535-4541
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Acetic acid ; reflux
Riferimento
- Preparation of conjugated polyphenylenes from maleimide-based enediynes through thermal-triggered Bergman cyclization polymerization, Polymer Chemistry, 2014, 5(4), 1241-1247
Metodo di produzione 6
Condizioni di reazione
1.1 Solvents: Acetic acid , Water ; 3 h, reflux
Riferimento
- Synthesis of substituted bis(heteroaryl)maleimides, Tetrahedron, 2005, 61(19), 4585-4593
Metodo di produzione 7
Condizioni di reazione
1.1 Solvents: Dichloromethane ; 20 min, rt
Riferimento
- A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones, Tetrahedron Letters, 2013, 54(27), 3493-3495
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 h, 23 °C
Riferimento
- Synthesis and biological evaluation of new 3,4-diarylmaleimides as enhancers (modulators) of doxorubicin cytotoxic activity on cultured tumor cells from a real case of breast cancer, Journal of the Mexican Chemical Society, 2017, 61(1), 41-49
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 18 h, rt
Riferimento
- Synthesis and biological evaluation of maleimide derivatives for neuronal differentiation, Journal of the Korean Chemical Society, 2009, 53(4), 471-475
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Acetone ; 18 h, rt
Riferimento
- Mechanochemical Fluorescence Switching in Polymers Containing Dithiomaleimide Moieties, ACS Macro Letters, 2018, 7(9), 1099-1104
Metodo di produzione 11
Condizioni di reazione
1.1 Solvents: Acetic acid ; 22 h, 120 °C
Riferimento
- Maleimide-based acyclic enediyne for efficient DNA-cleavage and tumor cell suppression, Journal of Materials Chemistry B: Materials for Biology and Medicine, 2015, 3(16), 3195-3200
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, rt
Riferimento
- A Simple Mechanochromic Mechanophore Based on Aminothiomaleimide, ACS Macro Letters, 2021, 10(11), 1423-1428
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Product class 2: Triacylamines, imides (diacylamines), and related compounds, Science of Synthesis, 2005, 21, 259-324
1-Benzyl-3,4-dibromopyrrole-2,5-dione Raw materials
- 3,4-Dibromo-1-H-pyrrole-2,5-dione
- Methyl 3,4-dibromo-2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate
- 2-Butenedioic acid,2,3-dibromo-
- 3,4-Dibromofuran-2,5-dione
- Benzyl alcohol
- 2-Butenedioic acid,2,3-dibromo-, (2Z)-
1-Benzyl-3,4-dibromopyrrole-2,5-dione Preparation Products
1-Benzyl-3,4-dibromopyrrole-2,5-dione Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:91026-00-5)1-Benzyl-3,4-dibromopyrrole-2,5-dione
Numero d'ordine:A1207670
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 2 September 2024 15:58
Prezzo ($):233.0
Email:sales@amadischem.com
1-Benzyl-3,4-dibromopyrrole-2,5-dione Letteratura correlata
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
91026-00-5 (1-Benzyl-3,4-dibromopyrrole-2,5-dione) Prodotti correlati
- 92751-35-4(1H-Pyrrole-2,5-dione,3,4-dibromo-1-(2-phenylethyl)-)
- 846059-05-0(1H-PYRROLE-2,5-DIONE, 3-BROMO-1-[(4-FLUOROPHENYL)METHYL]-)
- 846059-06-1(1H-Pyrrole-2,5-dione, 3-bromo-1-[[4-(trifluoromethyl)phenyl]methyl]-)
- 205128-44-5(1H-Pyrrole-2,5-dione, 3-bromo-4-methyl-1-[(4-methylphenyl)methyl]-)
- 3005-27-4(3,4-Dibromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione)
- 112749-49-2(1-benzyl-3-bromo-2,5-dihydro-1H-pyrrole-2,5-dione)
- 1706429-01-7(3,4-Dibromo-1-isopropyl-1,5-dihydro-pyrrol-2-one)
- 160989-35-5(3,4-Dibromo-1-trityl-1H-pyrrole-2,5-dione)
- 186810-09-3(2H-Pyrrol-2-one, 3,4-dibromo-1,5-dihydro-1-methyl-)
- 205128-48-9(1H-Pyrrole-2,5-dione, 3,4-dibromo-1-[(4-methoxyphenyl)methyl]-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:91026-00-5)1-Benzyl-3,4-dibromopyrrole-2,5-dione
Purezza:99%
Quantità:5g
Prezzo ($):233.0